molecular formula C14H20ClNO B5163822 5-[benzyl(methyl)amino]-2-methyl-3-pentyn-2-ol hydrochloride

5-[benzyl(methyl)amino]-2-methyl-3-pentyn-2-ol hydrochloride

Cat. No.: B5163822
M. Wt: 253.77 g/mol
InChI Key: KPOYHWOTSUXTRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[benzyl(methyl)amino]-2-methyl-3-pentyn-2-ol hydrochloride, also known as BMAP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BMAP is a synthetic compound that is structurally similar to natural products found in marine sponges.

Mechanism of Action

The mechanism of action of 5-[benzyl(methyl)amino]-2-methyl-3-pentyn-2-ol hydrochloride involves the inhibition of tubulin polymerization, which leads to the disruption of microtubule dynamics and the induction of cell death. This compound also inhibits the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell proliferation.
Biochemical and Physiological Effects
This compound has been found to induce cell death in cancer cells through the activation of caspases, which are enzymes that play a role in programmed cell death. This compound has also been found to inhibit the migration and invasion of cancer cells, which are processes that contribute to the spread of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 5-[benzyl(methyl)amino]-2-methyl-3-pentyn-2-ol hydrochloride in lab experiments is its high potency and specificity for cancer cells. However, one limitation is that this compound may exhibit cytotoxic effects on normal cells at high concentrations.

Future Directions

For 5-[benzyl(methyl)amino]-2-methyl-3-pentyn-2-ol hydrochloride research include investigating its potential as a combination therapy with other anti-cancer agents, as well as exploring its potential as a treatment for other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use.
In conclusion, this compound is a synthetic compound that has shown promise in scientific research for its potential therapeutic applications in cancer treatment. The synthesis method involves a multi-step process, and the mechanism of action involves the inhibition of tubulin polymerization and histone deacetylases. This compound has been found to induce cell death in cancer cells and inhibit their migration and invasion. While there are advantages and limitations for using this compound in lab experiments, future directions for research include investigating its potential as a combination therapy and exploring its potential for treating other diseases.

Synthesis Methods

The synthesis of 5-[benzyl(methyl)amino]-2-methyl-3-pentyn-2-ol hydrochloride involves a multi-step process that includes the reaction of benzylmagnesium chloride with 2-methyl-3-butyn-2-ol, followed by the reaction of the resulting product with methylamine. The final step involves the addition of hydrochloric acid to yield this compound.

Scientific Research Applications

5-[benzyl(methyl)amino]-2-methyl-3-pentyn-2-ol hydrochloride has been investigated for its potential therapeutic applications in cancer treatment. Studies have shown that this compound exhibits anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

Properties

IUPAC Name

5-[benzyl(methyl)amino]-2-methylpent-3-yn-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO.ClH/c1-14(2,16)10-7-11-15(3)12-13-8-5-4-6-9-13;/h4-6,8-9,16H,11-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPOYHWOTSUXTRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CCN(C)CC1=CC=CC=C1)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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